N-(3-ethylphenyl)thiolan-3-amine
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Overview
Description
N-(3-ethylphenyl)thiolan-3-amine is an organic compound with the molecular formula C12H17NS It is characterized by the presence of a thiolane ring attached to an amine group and a 3-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)thiolan-3-amine typically involves the reaction of 3-ethylphenylamine with thiolane derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where 3-ethylphenylamine reacts with a thiolane derivative in the presence of a base, such as sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
N-(3-ethylphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)thiolan-3-amine
- N-(3-propylphenyl)thiolan-3-amine
- N-(3-isopropylphenyl)thiolan-3-amine
Uniqueness
N-(3-ethylphenyl)thiolan-3-amine is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(3-ethylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-2-10-4-3-5-11(8-10)13-12-6-7-14-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |
InChI Key |
RRTWKDNFWUZEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCSC2 |
Origin of Product |
United States |
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